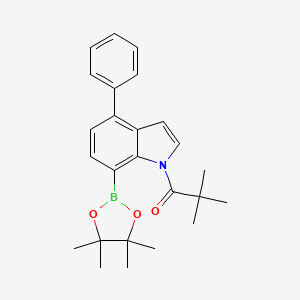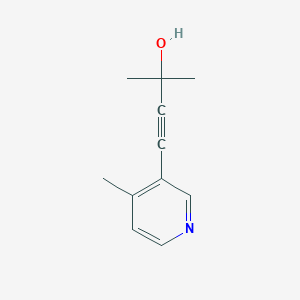![molecular formula C10H11NO B13324979 2H,3H,5H,6H,7H-Furo[2,3-f]indole](/img/structure/B13324979.png)
2H,3H,5H,6H,7H-Furo[2,3-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,5H,6H,7H-Furo[2,3-f]indole is a heterocyclic compound that features a fused furan and indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,5H,6H,7H-Furo[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an indole precursor in the presence of a strong acid or base to facilitate the cyclization process . For instance, a solution of 1H,3H-furo3,4-fbenzofuran-1,3,5,7-tetrone and potassium cyanate in N,N-dimethylformamide (DMF) can be refluxed to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2H,3H,5H,6H,7H-Furo[2,3-f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and furan rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-indole diketones, while reduction could produce furan-indole alcohols .
Scientific Research Applications
2H,3H,5H,6H,7H-Furo[2,3-f]indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H-Furo[2,3-f]indole involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .
Comparison with Similar Compounds
- 1H,5H-Pyrrolo[2,3-f]indole
- 3H,6H-Pyrrolo[3,2-e]indole
- Indole-3-acetic acid
Comparison: 2H,3H,5H,6H,7H-Furo[2,3-f]indole is unique due to its fused furan-indole ring system, which imparts distinct chemical and biological propertiesFor instance, while indole-3-acetic acid is primarily known for its role as a plant hormone, this compound is explored for its broader range of biological activities .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3,5,6,7-tetrahydro-2H-furo[2,3-f]indole |
InChI |
InChI=1S/C10H11NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h5-6,11H,1-4H2 |
InChI Key |
UTLBMLCFNBXLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C3C(=C2)CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



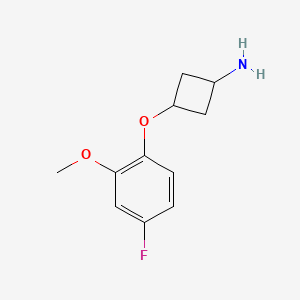
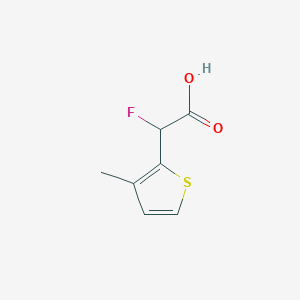
![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
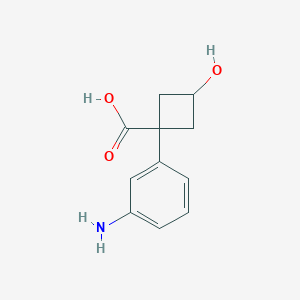
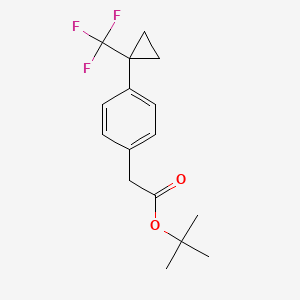

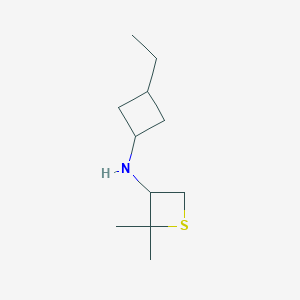
![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)
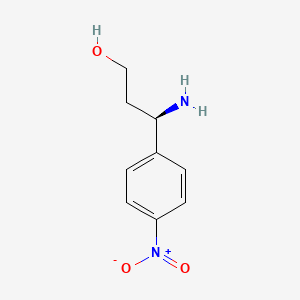
amine](/img/structure/B13324964.png)

